REACTION_CXSMILES
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[CH2:1]([C:3]1[NH:7][N:6]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:4]=1)[CH3:2].C1C(=O)N([Cl:19])C(=O)C1>CC#N>[Cl:19][C:4]1[C:5]([C:8]([F:10])([F:11])[F:9])=[N:6][NH:7][C:3]=1[CH2:1][CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)C1=CC(=NN1)C(F)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC=1C(=NNC1CC)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |